molecular formula C13H14N6OS B7581772 4-[5-[(2,5-Dimethylpyrazol-3-yl)methylsulfanyl]tetrazol-1-yl]phenol

4-[5-[(2,5-Dimethylpyrazol-3-yl)methylsulfanyl]tetrazol-1-yl]phenol

Cat. No. B7581772
M. Wt: 302.36 g/mol
InChI Key: VRQPWAUQGAUYSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-[(2,5-Dimethylpyrazol-3-yl)methylsulfanyl]tetrazol-1-yl]phenol, also known as DMPT, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 4-[5-[(2,5-Dimethylpyrazol-3-yl)methylsulfanyl]tetrazol-1-yl]phenol is not fully understood, but it is believed to act through multiple pathways. In livestock animals, 4-[5-[(2,5-Dimethylpyrazol-3-yl)methylsulfanyl]tetrazol-1-yl]phenol is thought to enhance the secretion of growth hormone and insulin-like growth factor 1, which promote muscle growth and feed efficiency. In cancer cells, 4-[5-[(2,5-Dimethylpyrazol-3-yl)methylsulfanyl]tetrazol-1-yl]phenol has been shown to induce apoptosis, or programmed cell death, through the activation of caspase enzymes. In diabetic animals, 4-[5-[(2,5-Dimethylpyrazol-3-yl)methylsulfanyl]tetrazol-1-yl]phenol has been reported to improve insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue. The neuroprotective effects of 4-[5-[(2,5-Dimethylpyrazol-3-yl)methylsulfanyl]tetrazol-1-yl]phenol are thought to be due to its ability to reduce oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
4-[5-[(2,5-Dimethylpyrazol-3-yl)methylsulfanyl]tetrazol-1-yl]phenol has been shown to have various biochemical and physiological effects in different organisms. In livestock animals, 4-[5-[(2,5-Dimethylpyrazol-3-yl)methylsulfanyl]tetrazol-1-yl]phenol has been reported to increase the levels of growth hormone and insulin-like growth factor 1 in the blood, which promote muscle growth and feed efficiency. In cancer cells, 4-[5-[(2,5-Dimethylpyrazol-3-yl)methylsulfanyl]tetrazol-1-yl]phenol has been shown to induce apoptosis through the activation of caspase enzymes and the downregulation of anti-apoptotic proteins. In diabetic animals, 4-[5-[(2,5-Dimethylpyrazol-3-yl)methylsulfanyl]tetrazol-1-yl]phenol has been reported to improve insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue. The neuroprotective effects of 4-[5-[(2,5-Dimethylpyrazol-3-yl)methylsulfanyl]tetrazol-1-yl]phenol are thought to be due to its ability to reduce oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

4-[5-[(2,5-Dimethylpyrazol-3-yl)methylsulfanyl]tetrazol-1-yl]phenol has several advantages as a research tool, including its high purity, stability, and reproducibility. It is also relatively easy to synthesize in large quantities, which makes it a cost-effective option for research labs. However, 4-[5-[(2,5-Dimethylpyrazol-3-yl)methylsulfanyl]tetrazol-1-yl]phenol has some limitations as well. Its mechanism of action is not fully understood, which makes it challenging to interpret its effects on different organisms and systems. Additionally, 4-[5-[(2,5-Dimethylpyrazol-3-yl)methylsulfanyl]tetrazol-1-yl]phenol has not been extensively tested for its long-term safety and toxicity, which could limit its use in clinical applications.

Future Directions

There are several future directions for 4-[5-[(2,5-Dimethylpyrazol-3-yl)methylsulfanyl]tetrazol-1-yl]phenol research. In agriculture, 4-[5-[(2,5-Dimethylpyrazol-3-yl)methylsulfanyl]tetrazol-1-yl]phenol could be further investigated for its effects on different animal species and under different environmental conditions. In medicine, 4-[5-[(2,5-Dimethylpyrazol-3-yl)methylsulfanyl]tetrazol-1-yl]phenol could be tested for its potential therapeutic applications in various diseases, such as cancer, diabetes, and neurodegenerative disorders. In material science, 4-[5-[(2,5-Dimethylpyrazol-3-yl)methylsulfanyl]tetrazol-1-yl]phenol could be used as a building block for the synthesis of novel functional materials with unique properties. Further studies on the mechanism of action and long-term safety of 4-[5-[(2,5-Dimethylpyrazol-3-yl)methylsulfanyl]tetrazol-1-yl]phenol could also provide valuable insights for its potential applications in various fields.

Synthesis Methods

4-[5-[(2,5-Dimethylpyrazol-3-yl)methylsulfanyl]tetrazol-1-yl]phenol can be synthesized through a multistep reaction starting from 4-nitrophenol. The first step involves the reduction of the nitro group to an amino group using sodium dithionite. The amino group is then protected with tert-butyloxycarbonyl (BOC) group to prevent unwanted reactions. The BOC-protected amino group is then reacted with 2,5-dimethylpyrazole-3-carboxylic acid to form the corresponding amide. The tetrazole ring is then formed through a cyclization reaction using sodium azide and copper sulfate. Finally, the BOC group is removed using trifluoroacetic acid to obtain 4-[5-[(2,5-Dimethylpyrazol-3-yl)methylsulfanyl]tetrazol-1-yl]phenol in high yield and purity.

Scientific Research Applications

4-[5-[(2,5-Dimethylpyrazol-3-yl)methylsulfanyl]tetrazol-1-yl]phenol has been extensively studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, 4-[5-[(2,5-Dimethylpyrazol-3-yl)methylsulfanyl]tetrazol-1-yl]phenol has been shown to improve the growth performance and feed efficiency of livestock animals, such as pigs, chickens, and fish. In medicine, 4-[5-[(2,5-Dimethylpyrazol-3-yl)methylsulfanyl]tetrazol-1-yl]phenol has been investigated for its anticancer, antidiabetic, and neuroprotective properties. In material science, 4-[5-[(2,5-Dimethylpyrazol-3-yl)methylsulfanyl]tetrazol-1-yl]phenol has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and coordination polymers.

properties

IUPAC Name

4-[5-[(2,5-dimethylpyrazol-3-yl)methylsulfanyl]tetrazol-1-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6OS/c1-9-7-11(18(2)15-9)8-21-13-14-16-17-19(13)10-3-5-12(20)6-4-10/h3-7,20H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQPWAUQGAUYSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)CSC2=NN=NN2C3=CC=C(C=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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